Chlorphoxim
Overview
Description
Chlorphoxim is an organophosphate insecticide primarily used as a crop protection agent. It is known for its effectiveness against a variety of pests, including fleas and certain storage pests . This compound functions as a cholinesterase inhibitor and a neurotoxin, making it a potent agent in pest control .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chlorphoxim involves several steps:
Preparation of 2-chlorobenzyl cyanide: This is achieved by reacting 2-chlorotoluene with thionyl chloride to form 2-chlorobenzyl chloride, which is then reacted with potassium cyanide to produce 2-chlorobenzyl cyanide.
Formation of 2-chlorobenzyl cyanide oxime: This involves the reaction of 2-chlorobenzyl cyanide with sodium nitrite in the presence of ethanol to form the oxime derivative.
Synthesis of this compound: The final step involves reacting the oxime derivative with diethyl phosphorochloridothioate to produce this compound.
Industrial Production Methods: Industrial production of this compound follows the same synthetic route but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity. The process involves strict control of temperature, pressure, and reaction times to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Chlorphoxim undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form its corresponding oxime and phosphoric acid derivatives.
Oxidation: this compound can be oxidized to form its sulfoxide and sulfone derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or basic conditions.
Oxidation: Often involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Requires nucleophiles such as amines or alcohols under controlled conditions.
Major Products Formed:
Hydrolysis: Produces oxime and phosphoric acid derivatives.
Oxidation: Forms sulfoxide and sulfone derivatives.
Substitution: Results in various phosphorothioate derivatives.
Scientific Research Applications
Chlorphoxim has a wide range of applications in scientific research:
Mechanism of Action
Chlorphoxim exerts its effects by inhibiting the enzyme cholinesterase, which is essential for the proper functioning of the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine at nerve synapses, leading to continuous nerve signal transmission and eventual paralysis of the pest . The primary molecular targets are the cholinesterase enzymes, and the pathways involved include the disruption of normal neurotransmission .
Comparison with Similar Compounds
- Phoxim
- Bioresmethrin
- Fenitrothion
- Permethrin (though it has a different mode of action)
Chlorphoxim’s uniqueness lies in its specific chemical structure, which allows it to target pests that may be resistant to other insecticides .
Properties
IUPAC Name |
(1Z)-2-chloro-N-diethoxyphosphinothioyloxybenzenecarboximidoyl cyanide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN2O3PS/c1-3-16-19(20,17-4-2)18-15-12(9-14)10-7-5-6-8-11(10)13/h5-8H,3-4H2,1-2H3/b15-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKRUMZWUHSLJF-NTCAYCPXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)ON=C(C#N)C1=CC=CC=C1Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=S)(OCC)O/N=C(\C#N)/C1=CC=CC=C1Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN2O3PS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14816-20-7 | |
Record name | Chlorphoxim [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014816207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorphoxim | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.338 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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